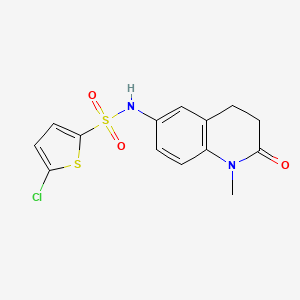

5-氯-N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel antithrombotic agent . It contains an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The process starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound acts as an inhibitor of the blood coagulation factor Xa . It does not affect related serine proteases (such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C) at concentrations up to 20 µM, demonstrating more than 10,000-fold higher selectivity for FXa than for these other serine proteases .Physical and Chemical Properties Analysis

The compound has subnanomolar in vitro potency . It is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa .科学研究应用

合成和化学性质

- 研究人员对相关化合物进行了研究,例如 4‐氯‐3′‐甲基亚磺酰基‐5(6 或 8)‐硝基‐3,4′‐二喹啉基硫化物,探索了它们的化学合成和性质 (马斯兰基维奇,2000 年)。

- 另一项研究重点关注相关 5-取代 1-甲基-1H-1,2,4-三唑-3-基甲磺酸盐的合成和抗乙酰胆碱酯酶活性 (霍兰、维尔戈纳、沃森,1997 年)。

生物学和药理学活性

- 对结构相似的 1,2,3,4-四氢异喹啉-7-磺酰苯胺进行了研究,以研究其抑制苯乙醇胺 N-甲基转移酶(一种参与肾上腺素生物合成的酶)的能力 (布兰克、克罗格、韦纳、彭德尔顿,1980 年)。

- 对 4-氟异喹啉-5-磺酰氯(一种具有类似磺酰胺成分的化合物)的研究提供了对其分子结构和化学行为的见解 (大庭、五味、大木、涩谷,2012 年)。

- 一项关于异喹啉磺酰胺蛋白激酶抑制剂的研究探讨了它们对细胞毒性 T 淋巴细胞介导的裂解和细胞增殖的影响,证明了类似化合物在免疫学背景中的潜力 (尤什扎克、拉塞尔,1989 年)。

抗菌和抗癌特性

- 磺酰胺衍生物已被研究其对各种癌细胞系的细胞毒活性,突出了类似化合物在癌症研究中的潜力 (戈拉布、阿尔赛德、阿卜杜拉-阿尔-迪费安、阿拉法,2015 年)。

- 另一项研究合成了新型磺酰胺衍生物并评估了它们的抗菌活性,表明此类化合物与解决细菌和真菌感染有关 (德赛、多迪亚、希霍拉,2011 年)。

化学合成和催化

- 研究人员探索了通过弗里德尔-克拉夫斯环化合成四氢异喹啉的方法,该过程与类似化合物的合成相关,以寻找潜在的药物类似物 (邦斯、凯恩、库珀,2012 年)。

- 引入一种新型的 N-磺化布朗斯特酸催化剂,用于在无溶剂条件下通过汉奇缩合合成多氢喹啉衍生物,表明相关化合物的化学用途广泛 (戈利-乔洛达尔、希里尼、塞迪吉,2016 年)。

作用机制

Target of Action

The primary target of 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound can prevent the formation of thrombin, a key enzyme in blood clotting.

Mode of Action

This compound acts as an inhibitor of factor Xa. It binds to the active site of factor Xa, preventing its interaction with its natural substrates . This inhibition disrupts the coagulation cascade, reducing the formation of thrombin and ultimately preventing the formation of blood clots .

Biochemical Pathways

The inhibition of factor Xa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, the main component of a blood clot. Therefore, the inhibition of factor Xa results in reduced thrombin and fibrin formation, preventing blood clot formation .

Result of Action

The primary result of the action of this compound is the prevention of blood clot formation. By inhibiting factor Xa, the compound reduces the formation of thrombin and fibrin, key components of blood clots . This can help prevent thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral vascular disease, pulmonary embolism, or deep venous thrombosis .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

生化分析

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), a key player in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Cellular Effects

The compound’s interaction with FXa can have significant effects on various types of cells and cellular processes. By inhibiting FXa, it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . This interaction allows the compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

5-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S2/c1-17-11-4-3-10(8-9(11)2-6-13(17)18)16-22(19,20)14-7-5-12(15)21-14/h3-5,7-8,16H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZVCMHBGLHFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]-1-[4-(propan-2-yl)phenyl]urea](/img/structure/B3018559.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE](/img/structure/B3018563.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B3018567.png)

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B3018577.png)